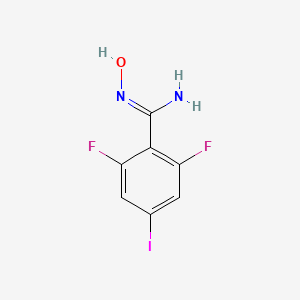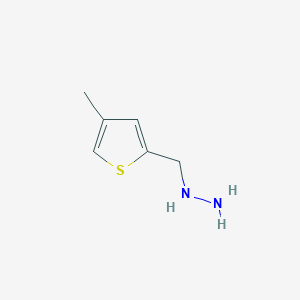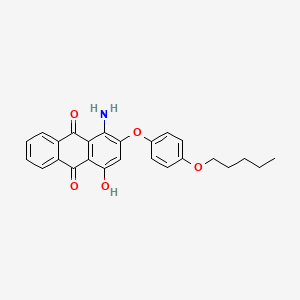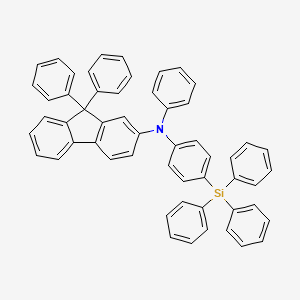
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide is a chemical compound with the molecular formula C7H6F2IN2O
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-hydroxy-4-iodobenzimidamide typically involves the introduction of fluorine and iodine atoms into a benzimidamide framework. One common method includes the use of halogenation reactions where fluorine and iodine are introduced sequentially under controlled conditions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize the production of by-products.
化学反应分析
Types of Reactions
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
科学研究应用
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2,6-Difluoro-N-hydroxy-4-iodobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 2,6-Difluoro-N-hydroxybenzimidamide
- 2,6-Difluoro-4-hydroxybenzonitrile
- 2,6-Difluoro-4-hydroxybenzaldehyde
Uniqueness
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in a single molecule can enhance its stability, selectivity, and potency compared to similar compounds.
属性
分子式 |
C7H5F2IN2O |
|---|---|
分子量 |
298.03 g/mol |
IUPAC 名称 |
2,6-difluoro-N'-hydroxy-4-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H5F2IN2O/c8-4-1-3(10)2-5(9)6(4)7(11)12-13/h1-2,13H,(H2,11,12) |
InChI 键 |
VGFQJYWMVBSPID-UHFFFAOYSA-N |
手性 SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/N)F)I |
规范 SMILES |
C1=C(C=C(C(=C1F)C(=NO)N)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)

![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)

![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)






![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)

![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
